molecular formula C16H13NO2 B12699971 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- CAS No. 148190-20-9

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)-

Cat. No.: B12699971
CAS No.: 148190-20-9
M. Wt: 251.28 g/mol
InChI Key: GKGUFTVGINZIAL-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a fused pyridine and pyran ring system, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylphenylacetic acid with 2-pyridone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by cyclization to form the desired pyranopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis through the activation of caspases and the modulation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-(3,4-dimethylphenyl) group in 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- imparts unique steric and electronic effects, which can enhance its biological activity and selectivity towards specific molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

CAS No.

148190-20-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C16H13NO2/c1-10-5-6-12(8-11(10)2)15-9-13(18)16-14(19-15)4-3-7-17-16/h3-9H,1-2H3

InChI Key

GKGUFTVGINZIAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3)C

Origin of Product

United States

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